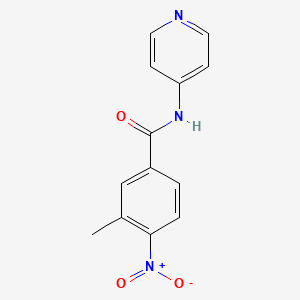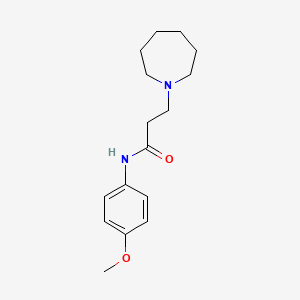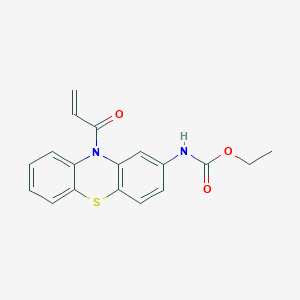![molecular formula C17H20FN3S B5691255 N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)
N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea, commonly known as DEPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DEPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
DEPTU exerts its anti-tumor activity by inhibiting tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis. DEPTU also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. The anti-inflammatory effects of DEPTU are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The neuroprotective effects of DEPTU are thought to be due to its ability to increase the expression of neurotrophic factors such as BDNF and NGF.
Biochemical and Physiological Effects:
DEPTU has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies. However, further studies are needed to determine the long-term effects of DEPTU on human health. DEPTU has been shown to have a high affinity for tubulin and topoisomerase II, which are important targets in cancer therapy. Additionally, DEPTU has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
DEPTU has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, DEPTU has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions. These limitations can be overcome by modifying the chemical structure of DEPTU or by using alternative solvents and reaction conditions.
将来の方向性
For DEPTU research include optimizing its chemical structure to improve its solubility and stability, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials to determine its safety and efficacy in humans. Additionally, DEPTU could be used as a lead compound for the development of new anti-tumor, anti-inflammatory, and neuroprotective agents.
合成法
DEPTU can be synthesized using various methods, including the reaction of 4-fluoroaniline and diethylamine with thiocarbonyldiimidazole, or by reacting 4-fluoroaniline and diethylamine with thiophosgene. Other methods include the reaction of 4-fluoroaniline and diethylamine with carbon disulfide and potassium hydroxide, or by reacting 4-fluoroaniline and diethylamine with thiocyanate esters. The synthesis of DEPTU is a relatively straightforward process, and the yield can be optimized by adjusting the reaction conditions.
科学的研究の応用
DEPTU has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. DEPTU has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models. Additionally, DEPTU has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S/c1-3-21(4-2)16-11-9-15(10-12-16)20-17(22)19-14-7-5-13(18)6-8-14/h5-12H,3-4H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEJCMBLQQWZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5691172.png)
![methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5691180.png)
![2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)

![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)

![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)

![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)
